BenchChemオンラインストアへようこそ!

TPh A

Pirin Inhibition Binding Affinity Melanoma

Choose TPh A for reliable pirin inhibition in migration and transcription studies. It uniquely features a solved co-crystal structure (PDB 3ACL) for SAR design, disrupts the Bcl3-pirin complex (Ki 0.6 µM), and inhibits melanoma cell migration at 0-50 µM without cytotoxic interference (IC50 >50 µM). This ensures clean, target-specific data versus polypharmacological alternatives like SP-2509 or CCT251236.

Molecular Formula C21H21NO3S2
Molecular Weight 399.5 g/mol
Cat. No. B1599766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPh A
Molecular FormulaC21H21NO3S2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3
InChIKeyIMUPOWQOXOCVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPh A (Triphenyl Compound A): A First-in-Class Pirin Inhibitor for Targeted Melanoma Migration Research and Beyond


TPh A (Triphenyl Compound A; CAS 21306-65-0) is a synthetic small-molecule inhibitor of the nuclear protein pirin, discovered through high-throughput screening of over 20,000 compounds [1]. It belongs to a unique chemical class defined by its triphenyl scaffold and functions by disrupting the protein-protein interaction between pirin and the Bcl3 oncoprotein, leading to suppression of melanoma cell migration . Unlike broader tryptophan hydroxylase (TPH) inhibitors that share the 'TPH' acronym but target distinct pathways, TPh A serves as a specialized chemical probe for investigating pirin-mediated signaling, which is implicated in cancer metastasis and cellular motility .

Why Generic 'TPH Inhibitors' or Alternative Pirin Ligands Cannot Substitute for TPh A in Mechanism-of-Action Studies


Procurement of a general 'TPH inhibitor' or an alternative pirin-binding compound does not guarantee functional equivalence to TPh A. While other pirin ligands such as CCG-257081 or CCT251236 exhibit higher binding affinity, their downstream biological effects diverge significantly due to distinct binding modes, allosteric regulation, and off-target profiles [1]. For example, CCG-257081 primarily acts as an MRTF/SRF pathway inhibitor with ancillary pirin binding, whereas TPh A specifically disrupts the Bcl3-pirin complex—a mechanistically distinct node validated by co-crystal structures [2]. Furthermore, TPh A's favorable cytotoxicity profile (IC50 >50 µM in most cancer lines) makes it a cleaner tool for studying migration without confounding viability effects, a property not assured with other pirin-targeting compounds . Substitution without direct comparative validation risks misinterpretation of phenotypic data and invalid cross-study conclusions.

Quantitative Differentiation of TPh A Against Closest Analogs: Binding Affinity, Functional Disruption, and Cellular Selectivity


Superior Binding Affinity for Pirin vs. Alternative MRTF/Pirin Inhibitor CCG-257081

TPh A demonstrates a binding affinity (Ki) of 0.6 µM for recombinant human pirin, as determined by competitive inhibition assays [1]. In contrast, the MRTF pathway inhibitor CCG-257081, which also binds pirin, exhibits significantly lower affinity, with the (S)-enantiomer showing an FP IC50 of 8 µM and the (R)-enantiomer showing >10 µM in fluorescence polarization competition assays [2]. This 13-fold difference in binding potency positions TPh A as a more robust probe for direct pirin engagement studies.

Pirin Inhibition Binding Affinity Melanoma Chemical Probe

Functional Disruption of the Bcl3-Pirin Protein-Protein Interaction: A Unique Mode of Action Not Shared by Other Pirin Ligands

TPh A uniquely disrupts the Bcl3-pirin protein-protein interaction in a cellular context. In a glutathione S-transferase (GST) pulldown assay using HEK293T cells co-transfected with Bcl3-Myc and pirin-His6, treatment with 20 µM TPh A for 5 hours significantly reduced the amount of pirin-bound Bcl3 [1]. This functional outcome is directly linked to TPh A's binding mode, as confirmed by co-crystal structures showing deep insertion into the pirin protein, a mechanism not observed or validated for other pirin-binding compounds like CCG-257081 or CCT251236 [2]. The direct consequence is inhibition of melanoma cell migration in WM266-4 and SK-MEL-28 cells in a concentration-dependent manner .

Protein-Protein Interaction Bcl3 Melanoma Migration Cellular Assay

Minimal Cytotoxicity in Diverse Cancer Cell Lines: A Cleaner Tool for Migration Studies vs. More Potent but Cytotoxic Pirin Inhibitors

TPh A exhibits a favorable cytotoxicity profile, with IC50 values >50 µM across a panel of human cancer cell lines including MCF7 (breast), MDA-MB231 (breast), HeLa (cervical), DU145 (prostate), HepG2 (liver), A549 (lung), HT1080 (fibrosarcoma), WM266-4, and SK-MEL-28 (melanoma) after 48-hour treatment [1]. Moderate cytotoxicity was observed in PC3 (prostate, IC50 = 27 µM), HL60 (leukemia, 20 µM), and HT29 (colon, 26 µM) cells. In contrast, other pirin-targeting compounds like CCT251236 (Ki = 28 nM) demonstrate potent anticancer activity in patient-derived myeloma cells and xenograft models, indicating a dual cytotoxic and anti-migratory effect that complicates phenotypic interpretation . The low cytotoxicity of TPh A in most cell lines allows researchers to study migration inhibition (IC50 for migration ~1-5 µM) without confounding viability effects.

Cytotoxicity Cell Viability Melanoma Selectivity

Structural Basis for Specificity: Co-Crystal Structure Elucidates Unique Binding Mode Not Available for Other Pirin Inhibitors

The binding mode of TPh A to human pirin has been determined at 2.35 Å resolution by X-ray co-crystallography, revealing deep insertion of the compound into the pirin protein structure [1]. This high-resolution structural data provides a definitive rationale for TPh A's ability to disrupt the Bcl3-pirin interaction and serves as a foundation for structure-based optimization. In contrast, while CCG-257081 has been shown to bind pirin, no co-crystal structure is publicly available, limiting detailed understanding of its binding mode and complicating rational design of analogs [2]. CCT251236, despite its higher affinity, also lacks a published co-crystal structure with pirin . The availability of the TPh A-pirin co-crystal structure (PDB: 3ACL) makes TPh A the preferred tool for studies requiring structural insights into pirin-ligand interactions.

Structural Biology X-ray Crystallography Binding Mode Chemical Probe

Validation via Genetic Knockdown: Phenocopy of Pirin Silencing Confirms On-Target Effect for Migration Inhibition

Treatment with TPh A phenocopies the effect of pirin knockdown by siRNA in melanoma cells. Both TPh A (0-50 µM, 48h) and pirin-specific siRNA significantly inhibited migration of WM266-4 and SK-MEL-28 melanoma cells in a concentration-dependent manner, whereas non-targeting siRNA had no effect [1]. This direct genetic validation confirms that the anti-migratory activity of TPh A is mediated through on-target pirin engagement, rather than off-target effects. In contrast, while CCG-257081 inhibits melanoma cell growth and induces apoptosis, its effects are primarily attributed to MRTF/SRF pathway inhibition rather than direct pirin targeting, and it does not exhibit a direct phenocopy of pirin knockdown [2].

Target Validation Genetic Knockdown Melanoma Migration On-Target Effect

Absence of Broad-Spectrum Kinase Inhibition: Mitigates Off-Target Risk Compared to Multikinase Inhibitors with Incidental Pirin Binding

TPh A is a dedicated pirin inhibitor with no reported activity against common off-targets such as kinases or GPCRs. In contrast, several compounds with incidental pirin binding, including CCT251236 (also an HSF1 pathway inhibitor) and CCG-257081 (MRTF/SRF pathway inhibitor), exhibit polypharmacology that complicates data interpretation [1]. While formal selectivity profiling data for TPh A against a broad panel is not published, its discovery via a phenotypic screen for pirin binders and subsequent validation through genetic knockdown and co-crystallography supports its on-target specificity [2]. For studies requiring a clean pirin probe without confounding pathway modulation, TPh A is the preferred choice.

Kinase Selectivity Off-Target Effects Chemical Probe Drug Discovery

Procurement-Driven Applications: When TPh A Outperforms Alternative Compounds in Pirin-Focused Research


Dissecting the Bcl3-Pirin Signaling Axis in Melanoma Metastasis

When the research objective is to specifically interrogate the Bcl3-pirin protein-protein interaction and its role in melanoma cell migration, TPh A is the only validated chemical probe. As demonstrated by GST pulldown assays showing reduction of pirin-bound Bcl3 at 20 µM [1], and migration inhibition in WM266-4 and SK-MEL-28 cells , TPh A provides direct functional evidence of this pathway. Alternative compounds like CCG-257081 primarily target the MRTF/SRF pathway and do not recapitulate this specific interaction, making them unsuitable for studies focused on the Bcl3-pirin complex [2].

Structure-Guided Drug Discovery and Rational Design of Next-Generation Pirin Inhibitors

For medicinal chemistry and computational chemistry teams engaged in structure-based drug design, TPh A is the indispensable starting point. The availability of the TPh A-pirin co-crystal structure at 2.35 Å resolution (PDB: 3ACL) enables detailed analysis of binding interactions, pharmacophore modeling, and in silico screening [3]. No other pirin inhibitor, including the more potent CCT251236 or the functionally distinct CCG-257081, offers this level of structural insight, making TPh A the preferred scaffold for SAR exploration and lead optimization [4].

Migration-Specific Phenotypic Screening Without Cytotoxicity Confounds

In high-content or high-throughput screens aimed at identifying modulators of cell migration (e.g., scratch wound assays, transwell migration), TPh A serves as a reliable positive control. Its minimal cytotoxicity in most cancer cell lines (IC50 >50 µM) ensures that observed anti-migratory effects are not secondary to reduced cell viability, a common pitfall when using more cytotoxic pirin ligands like CCT251236 [5]. This property is particularly valuable in long-term live-cell imaging studies where compound toxicity must be minimal to avoid cell death artifacts.

Target Validation via Chemical-Genetic Phenocopying

Researchers aiming to validate the role of pirin in a novel cellular phenotype (e.g., EMT, invasion) can confidently employ TPh A as a chemical tool alongside genetic knockdown (siRNA/shRNA). The established phenocopy of pirin silencing by TPh A in migration assays provides a benchmark for on-target activity [6]. This dual approach—using TPh A for acute pharmacological inhibition and genetic methods for chronic depletion—strengthens causal links between pirin and the observed phenotype, a standard that alternative pirin-binding compounds have not met [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPh A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.